molecular formula C14H12FN3S2 B2948349 3-{[(4-fluorophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole CAS No. 329699-48-1

3-{[(4-fluorophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole

Cat. No. B2948349
CAS RN: 329699-48-1
M. Wt: 305.39
InChI Key: PTBOVXACVWXRBG-UHFFFAOYSA-N
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Description

The compound “3-{[(4-fluorophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole” is a chemical compound with the molecular formula C13H12FN4S2. It has a molecular weight of 307.4 . The IUPAC name for this compound is 3-((3-fluorobenzyl)thio)-5-(1H-1lambda3-thiophen-2-yl)-4H-1,2,4-triazol-4-amine .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a thiophenyl group, a fluorobenzyl group, and a sulfanyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 307.4 . The InChI code for this compound is 1S/C13H12FN4S2/c14-10-4-1-3-9(7-10)8-20-13-17-16-12(18(13)15)11-5-2-6-19-11/h1-7,19H,8,15H2 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the resources.

Mechanism of Action

Target of Action

The primary target of this compound is Glucokinase . Glucokinase is an enzyme that facilitates the conversion of glucose to glucose-6-phosphate, an essential step in the glycolysis pathway. It plays a crucial role in carbohydrate metabolism and glucose homeostasis.

Mode of Action

It is believed that the compound interacts with the active site of the glucokinase enzyme, potentially altering its activity .

Biochemical Pathways

The compound’s interaction with glucokinase affects the glycolysis pathway, a critical biochemical pathway for energy production. By influencing glucokinase activity, the compound can potentially impact glucose metabolism and overall energy homeostasis within the cell .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with glucokinase and the subsequent impact on the glycolysis pathway. Potential effects could include alterations in glucose metabolism and energy production within the cell .

properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-4-methyl-5-thiophen-2-yl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3S2/c1-18-13(12-3-2-8-19-12)16-17-14(18)20-9-10-4-6-11(15)7-5-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBOVXACVWXRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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